molecular formula C17H12BrClN2O2S2 B2743206 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338965-84-7

2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2743206
CAS RN: 338965-84-7
M. Wt: 455.77
InChI Key: MDAOEXALPUHZPL-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide, also known as BSP-CPA, is a novel small molecule compound that has been widely studied in scientific research due to its potential therapeutic applications. BSP-CPA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Molecular Structure Analysis

The research on compounds closely related to 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide highlights the importance of molecular structure analysis in understanding intermolecular interactions and crystal formation. For instance, compounds with similar structural frameworks demonstrate how the arrangement of molecules and the presence of halogen atoms influence the formation of 3-D arrays through various intermolecular interactions such as hydrogen bonds and π interactions (Boechat et al., 2011).

Antimicrobial Applications

The exploration of novel heterocyclic compounds incorporating a sulfamoyl moiety, analogous to our compound of interest, reveals their potential as antimicrobial agents. These studies present a method for synthesizing compounds that exhibit promising in vitro antibacterial and antifungal activities, offering insights into their potential for developing new antimicrobial treatments (Darwish et al., 2014).

Halogenation Reactions

Research on halogenation reactions involving similar acetamide structures has provided valuable insights into electrophilic substitution reactions and the formation of halogenated products. These studies contribute to a deeper understanding of the chemical behavior and reactivity of such compounds, paving the way for the synthesis of derivatives with potential biological activity (Jordan & Markwell, 1978).

Synthesis of Biological Derivatives

Investigations into the synthesis of novel derivatives with a focus on biological interest, such as tetrahydrocarbazole and sulfonamide derivatives, underscore the relevance of 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide in medicinal chemistry. These studies aim to develop compounds with enhanced biological activities, including anticancer and antimicrobial effects, by modifying the core structure and introducing new functional groups (Fadda et al., 2010).

Anticancer Activity

Research on sulfonamide derivatives similar to 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide has highlighted their potential cytotoxic activity against various cancer cell lines. These studies are crucial for the development of new anticancer agents, demonstrating the significance of structural modification and functionalization in enhancing therapeutic efficacy (Ghorab et al., 2015).

properties

IUPAC Name

2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2S2/c18-11-5-7-12(8-6-11)25(23)10-16(22)21-17-20-15(9-24-17)13-3-1-2-4-14(13)19/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOEXALPUHZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CS(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide

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